molecular formula C9H8F3N5O B8664909 1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-ol

1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-ol

Cat. No. B8664909
M. Wt: 259.19 g/mol
InChI Key: NMGAKCBDIXJLDI-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

A stirred solution of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (5.56 g, 25 mmol), azetidin-3-ol hydrochloride (3.01 g, 27.50 mmol) and DIPEA (10.89 mL, 62.50 mmol) in DMF (50 mL) was heated at 70° C. for 1 hour. The solution was slowly diluted with water and the product crystallised. The precipitate was collected by filtration, washed with water, drained well and washed with ether. It was dried under vacuum to afford 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-ol (5.30 g, 82%) as a white crystalline solid.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
10.89 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[N:7]=1.Cl.[NH:16]1[CH2:19][CH:18]([OH:20])[CH2:17]1.CCN(C(C)C)C(C)C>CN(C=O)C.O>[F:12][C:11]([F:14])([F:13])[C:8]1[N:6]2[N:7]=[C:2]([N:16]3[CH2:19][CH:18]([OH:20])[CH2:17]3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Name
Quantity
3.01 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
10.89 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product crystallised
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
It was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN=C2N1N=C(C=C2)N2CC(C2)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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